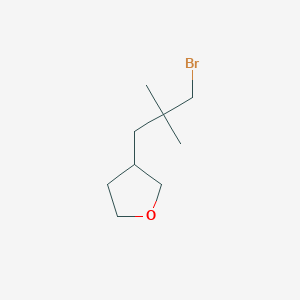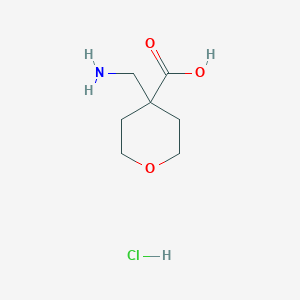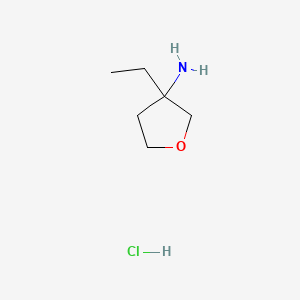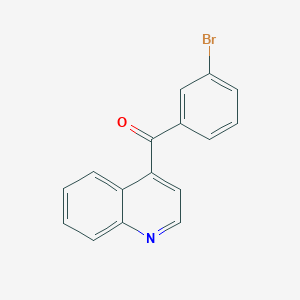
3-Butoxy-2,6-difluorophenylacetonitrile
Overview
Description
3-Butoxy-2,6-difluorophenylacetonitrile is a chemical compound with the CAS Number: 1706435-04-2 . It has a molecular weight of 225.24 and its IUPAC name is 2-(3-butoxy-2,6-difluorophenyl)acetonitrile .
Molecular Structure Analysis
The molecular formula of 3-Butoxy-2,6-difluorophenylacetonitrile is C12H13F2NO . The InChI code for this compound is 1S/C12H13F2NO/c1-2-3-8-16-11-5-4-10(13)9(6-7-15)12(11)14/h4-5H,2-3,6,8H2,1H3 .Scientific Research Applications
Electrochemical Properties and Applications
- 3-Butoxy-2,6-difluorophenylacetonitrile's properties have been studied in the context of electrochemical reactions. For instance, Herath and Becker (2008) explored the electrochemical oxidation of benzyl alcohol in acetonitrile, emphasizing the role of similar compounds in catalytic processes (Herath & Becker, 2008).
- Another study by Miura and Muranaka (2006) investigated the electrochemical behavior of N-alkoxyarylaminyl radicals in acetonitrile, which relates to the reactivity of compounds like 3-Butoxy-2,6-difluorophenylacetonitrile (Miura & Muranaka, 2006).
Synthesis and Chemical Transformations
- Takéuchi, Tarui, and Shibata (2000) described the synthesis of 3-fluorooxindoles from indoles using acetonitrile, showcasing methods that could be relevant for manipulating 3-Butoxy-2,6-difluorophenylacetonitrile (Takéuchi, Tarui, & Shibata, 2000).
Applications in Nanocrystalline Solar Cells
- Cameron, Peter, Zakeeruddin, and Grätzel (2004) studied the electrochemical properties of redox mediators in mixed acetonitrile/ethylene carbonate solvent, indicating potential applications of 3-Butoxy-2,6-difluorophenylacetonitrile in dye-sensitized solar cells (Cameron, Peter, Zakeeruddin, & Grätzel, 2004).
Pharmaceutical and Biological Research
- Studies like those by Umemoto, Singh, Xu, and Saito (2010) on fluorinating agents, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, hint at the potential of 3-Butoxy-2,6-difluorophenylacetonitrile in pharmaceutical synthesis (Umemoto, Singh, Xu, & Saito, 2010).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(3-butoxy-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-2-3-8-16-11-5-4-10(13)9(6-7-15)12(11)14/h4-5H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPRSSPTVHEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



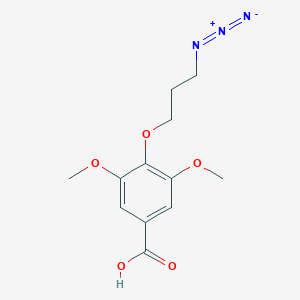
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)

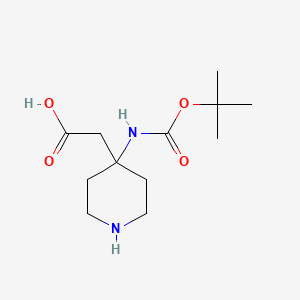
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)
